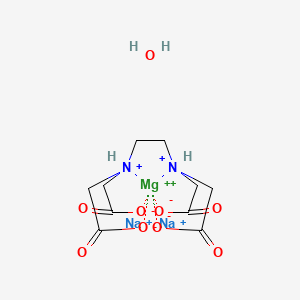
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the ethylenediaminetetraacetic acid is dissolved and then reacted with magnesium and sodium hydroxide to form the disodium magnesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of this compound are metal-ethylenediaminetetraacetic acid complexes. These complexes are highly stable and are used in various applications .
Scientific Research Applications
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the chelation of metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and enhances the stability of the system .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but lacks the magnesium ion.
Ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate: Similar but contains four water molecules instead of a variable number.
Uniqueness
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate is unique due to its ability to chelate a wide range of metal ions, including magnesium and calcium, making it highly versatile in various applications .
Properties
Molecular Formula |
C10H16MgN2Na2O9+2 |
|---|---|
Molecular Weight |
378.53 g/mol |
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-2 |
InChI Key |
IFRDBGYJSLDMHQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















